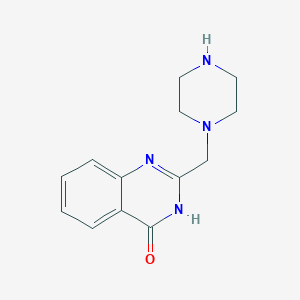

2-Pipérazin-1-ylméthyl-3H-quinazolin-4-one

Vue d'ensemble

Description

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique où il sert d'outil biochimique . La protéomique consiste en l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. La formule moléculaire du composé est

C13H16N4O C_{13}H_{16}N_{4}O C13H16N4O

et sa masse moléculaire est de 244,3 g/mol, ce qui le rend adapté à divers essais biochimiques nécessitant des interactions moléculaires précises.Activité antitumorale

Les dérivés de la quinazoline, dont la 2-Pipérazin-1-ylméthyl-3H-quinazolin-4-one, ont été identifiés comme des agents thérapeutiques potentiels dans le traitement du cancer de la vessie . Ces composés sont conçus pour cibler des voies moléculaires spécifiques, offrant une direction prometteuse dans le traitement du cancer de la vessie en surmontant la résistance aux médicaments multiples et en réduisant les effets secondaires graves associés aux thérapies conventionnelles.

Propriétés antimicrobiennes

Des études récentes ont synthétisé de nouveaux dérivés de la quinazolinone pour lutter contre la résistance aux antibiotiques. La this compound a montré des propriétés antimicrobiennes à large spectre, ce qui en fait un candidat pour le développement de nouveaux antibiotiques présentant un profil sûr sur les lignées cellulaires humaines .

Activité Biologique

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one exhibits a range of biological activities, notably:

- Anticancer Activity : It has shown potential as an inhibitor of hypoxia-inducible factors (HIFs), which are critical in tumor growth and metastasis.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- Enzyme Inhibition : It acts as an inhibitor for several protein kinases, which are crucial in cancer cell signaling pathways.

The biological activity of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Research indicates that this compound inhibits multiple tyrosine kinases, including CDK2 and EGFR, which are pivotal in cell cycle regulation and signal transduction pathways. For instance, studies have shown IC50 values for CDK2 inhibition as low as 0.173 µM, indicating potent activity comparable to well-known inhibitors like imatinib .

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis, a programmed cell death process essential for eliminating cancer cells. This effect is often linked to the modulation of HIF pathways and other apoptotic signals .

- Antimicrobial Mechanism : The antimicrobial properties may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, although specific pathways remain to be fully elucidated.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one:

| Study | Cell Line/Model | Activity | IC50 Value |

|---|---|---|---|

| PC3 (prostate cancer) | Cytotoxicity | 10 µM | |

| MCF-7 (breast cancer) | Cytotoxicity | 10 µM | |

| Various bacterial strains | Antimicrobial | Varies by strain |

These results indicate that the compound is particularly effective against certain cancer cell lines and shows promise in antimicrobial applications.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves multi-step organic reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy:

- Substituent Variations : Modifications at the quinazolinone core can significantly alter biological activity. For example, introducing different substituents at the 2-position has been shown to enhance anticancer properties.

- Hydroxyl Groups : The presence of hydroxyl groups on the phenyl ring enhances antioxidant activity, which may contribute to its overall therapeutic profile .

Propriétés

IUPAC Name |

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFJHMZAAZCLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.